molecular formula C16H16O3S B13838402 2-[(S)-(Diphenylmethyl)sulfinyl-d10]-acetic Acid Methyl Ester

2-[(S)-(Diphenylmethyl)sulfinyl-d10]-acetic Acid Methyl Ester

Cat. No.: B13838402
M. Wt: 298.4 g/mol
InChI Key: JFMZFATUMFWKEA-RQLWWASJSA-N
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Description

(S)-Modafinil-d10 Carboxylate Methyl Ester is a derivative of Modafinil, a well-known wakefulness-promoting agent. This compound is specifically labeled with deuterium, which is often used in scientific research to study metabolic pathways and pharmacokinetics. The presence of the carboxylate methyl ester group makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Modafinil-d10 Carboxylate Methyl Ester typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. This process can be carried out using Fischer esterification, where the carboxylic acid reacts with methanol under acidic conditions to form the ester . The reaction conditions usually involve heating under reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of (S)-Modafinil-d10 Carboxylate Methyl Ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the esterification process .

Mechanism of Action

The mechanism of action of (S)-Modafinil-d10 Carboxylate Methyl Ester involves its conversion to the active Modafinil compound in the body. The ester group is hydrolyzed to release Modafinil, which then exerts its effects by inhibiting the reuptake of dopamine, thereby increasing dopamine levels in the brain . This action promotes wakefulness and alertness.

Properties

Molecular Formula

C16H16O3S

Molecular Weight

298.4 g/mol

IUPAC Name

methyl 2-[(S)-bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetate

InChI

InChI=1S/C16H16O3S/c1-19-15(17)12-20(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3/t20-/m0/s1/i2D,3D,4D,5D,6D,7D,8D,9D,10D,11D

InChI Key

JFMZFATUMFWKEA-RQLWWASJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[S@@](=O)CC(=O)OC)[2H])[2H]

Canonical SMILES

COC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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